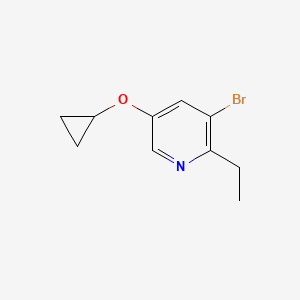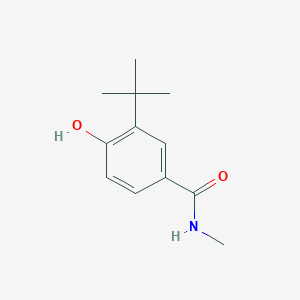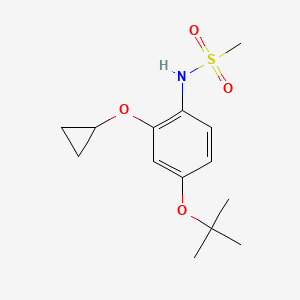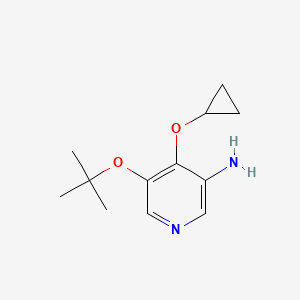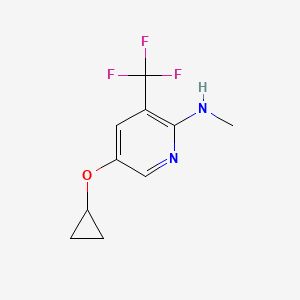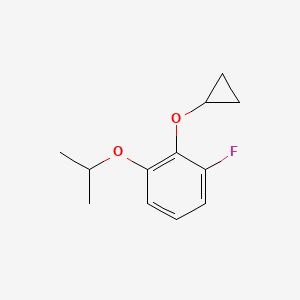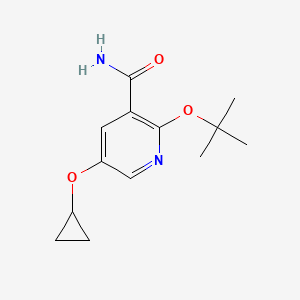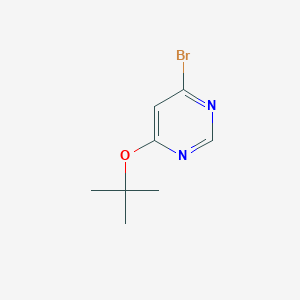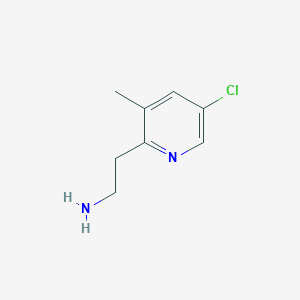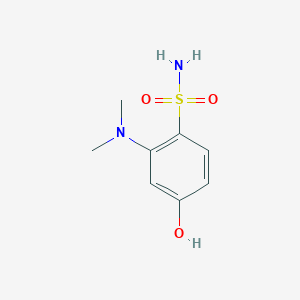
2-(Dimethylamino)-4-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring through a series of chemical reactions. One common method involves the sulfonation of a dimethylaminophenol derivative, followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while nucleophilic substitution of the dimethylamino group can lead to various substituted derivatives.
Applications De Recherche Scientifique
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is of interest for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)7-5-6(11)3-4-8(7)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
Clé InChI |
ZDKZWOOHBVNCGK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
